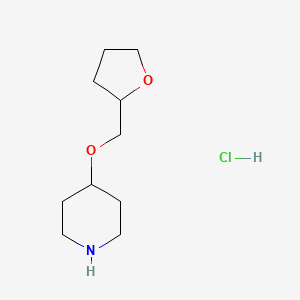
4-(Tetrahydro-2-furanylmethoxy)piperidine hydrochloride
説明
4-(Tetrahydro-2-furanylmethoxy)piperidine hydrochloride is a useful research compound. Its molecular formula is C10H20ClNO2 and its molecular weight is 221.72 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
4-(Tetrahydro-2-furanylmethoxy)piperidine hydrochloride is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a tetrahydro-2-furanylmethoxy group, which may influence its interaction with biological targets. The molecular formula is CHClNO, and it has a molecular weight of approximately 232.7 g/mol.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The piperidine moiety allows for hydrogen bonding, which is crucial for enzyme inhibition or receptor modulation. The tetrahydrofuran group may enhance lipophilicity, aiding in membrane permeability and bioavailability.
Antimicrobial Activity
Research indicates that piperidine derivatives exhibit significant antimicrobial properties. A study demonstrated that compounds similar to this compound showed effective inhibition against Mycobacterium tuberculosis with minimum inhibitory concentrations (MICs) ranging from 2 to 16 µg/mL .
Anticancer Properties
Piperidine derivatives have been explored for their anticancer activities. For instance, derivatives with similar structural features have been reported to inhibit farnesyltransferase (FTase), an enzyme implicated in cancer cell proliferation. The potency of these compounds was significantly enhanced by structural modifications .
Study on Antituberculosis Activity
In a comparative study, the activity of various piperidine derivatives was assessed against clinical strains of M. tuberculosis. Compounds with a piperidine core demonstrated superior activity compared to those with morpholine or pyrrolidine substituents, suggesting that the basicity and steric properties of the piperidine ring play a critical role in antimicrobial efficacy .
Farnesyltransferase Inhibition
Another significant study focused on the inhibition of FTase by novel piperidine derivatives. The results indicated that modifications at specific positions on the piperidine ring could lead to a tenfold increase in inhibitory potency, highlighting the importance of structure-activity relationships in drug design .
Data Table: Biological Activity Overview
特性
IUPAC Name |
4-(oxolan-2-ylmethoxy)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2.ClH/c1-2-10(12-7-1)8-13-9-3-5-11-6-4-9;/h9-11H,1-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JECSJGZZQVIHBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)COC2CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















